THX6

Diffuse Intrinsic Pontine Glioma (DIPG) Drug Resistance Mitochondrial Protease ClpP

THX6 (also known as compound is a potent, small-molecule activator of the human mitochondrial caseinolytic protease P (hClpP). It is a rationally designed derivative from the tetrahydropyridopyrimidindione (THPPD) chemical series, building upon the clinical-stage imipridone ONC201.

Molecular Formula C22H18Cl2N4O2
Molecular Weight 441.3 g/mol
Cat. No. B15606798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHX6
Molecular FormulaC22H18Cl2N4O2
Molecular Weight441.3 g/mol
Structural Identifiers
InChIInChI=1S/C22H18Cl2N4O2/c23-18-5-4-16(9-19(18)24)12-28-21(29)17-13-27(7-6-20(17)26-22(28)30)11-15-3-1-2-14(8-15)10-25/h1-5,8-9H,6-7,11-13H2,(H,26,30)
InChIKeyDQSWREBDNVEGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

THX6 Compound Profile: A Next-Generation hClpP Activator for Resistant DIPG Research


THX6 (also known as compound 36) is a potent, small-molecule activator of the human mitochondrial caseinolytic protease P (hClpP) [1]. It is a rationally designed derivative from the tetrahydropyridopyrimidindione (THPPD) chemical series, building upon the clinical-stage imipridone ONC201 [1] . Its core differentiation lies in its retained on-target hClpP activation (EC50 = 1.18 µM) coupled with a significantly improved off-target selectivity profile [2], which translates into potent, sub-micromolar cytotoxicity against ONC201-resistant diffuse intrinsic pontine glioma (DIPG) models, a key area of clinical unmet need [1] [1]. This profile positions THX6 as a critical research tool for interrogating hClpP biology and overcoming imipridone resistance mechanisms, distinctly separate from its progenitor and other in-class activators.

THX6: Why Generic Substitution with Other ClpP Activators Compromises Experimental Integrity


While THX6 belongs to the emerging class of hClpP protease activators, it cannot be interchangeably substituted with its closest analogs, such as ONC201, TR-107, or ZYZ-17. The failure of generic substitution stems from two quantifiable, divergent properties. First, THX6 was specifically engineered to maintain on-target potency while mitigating the dopamine D2/D3 receptor (DRD2/DRD3) antagonism characteristic of ONC201, a known source of off-target neurological effects [1] [2] . Second, its unique tetrahydropyridopyrimidindione scaffold confers a distinct cytotoxicity fingerprint, enabling potent activity in ONC201-resistant cellular contexts where the parent compound fails [3] . The following quantitative evidence delineates the specific, non-fungible value of THX6 for rigorous experimental design.

THX6 Quantitative Evidence Guide: Comparative Data vs. ONC201, ZYZ-17, and CLPP-1071


THX6 Demonstrates 10-62x Superior Cytotoxicity in ONC201-Resistant DIPG Cells

THX6 exhibits potent, sub-micromolar cytotoxicity in the SU-DIPG-VI cell line, a model of ONC201-resistant DIPG [1]. Its IC50 of 0.13 µM represents a drastic improvement over the parent compound ONC201, which shows IC50 values in the range of 3,000-8,000 µM (3-8 mM) against DIPG cells [2]. This differential activity is central to its value proposition as a research tool for overcoming imipridone resistance.

Diffuse Intrinsic Pontine Glioma (DIPG) Drug Resistance Mitochondrial Protease ClpP

THX6 Engineered for Superior Off-Target Selectivity Profile vs. ONC201

A key liability of the clinical compound ONC201 is its high affinity for dopamine D2 and D3 receptors (DRD2/DRD3), which are responsible for neurological side effects . In contrast, THX6 was designed to abrogate this off-target activity. In HEK293 cell-based assays, THX6 demonstrated no measurable affinity for hD2R and only weak, residual affinity for hD3R (Ki = 51.1 µM) [1]. This represents a marked improvement over ONC201, which acts as a selective DRD2 antagonist .

Off-Target Selectivity Dopamine Receptors Chemical Probe Optimization

Comparative hClpP Activation Potency: THX6 vs. ZYZ-17 and CLPP-1071

THX6 activates hClpP with an EC50 of 1.18 µM [1]. This places it in the mid-range of potency for this class of activators, which is a deliberate feature of its design. It is approximately 5-fold less potent than ZYZ-17 (EC50 = 0.24 µM) [2] and 50-fold less potent than the ultra-potent activator CLPP-1071 (EC50 = 23.5 nM) [3]. However, this moderate potency is balanced against its superior selectivity profile and distinct efficacy in resistant models, highlighting that maximal on-target activation does not linearly correlate with optimal cellular or in vivo utility.

hClpP Protease Activation Structure-Activity Relationship (SAR) On-Target Potency

THX6 Induces a Distinct Mitochondrial Collapse Mechanism in DIPG

Beyond simple target activation, THX6 treatment in DIPG cells leads to a specific downstream phenotypic signature that differentiates it from other ClpP activators. It uniquely alters the cellular lipidome by changing the levels of polyunsaturated, monounsaturated, and saturated fatty acids [1]. Concurrently, it downregulates a suite of proteins central to mitochondrial homeostasis, including parkin, TFAM, NRF1, and SDHA, culminating in a global collapse of mitochondrial integrity and function [1] [2]. While other activators cause mitochondrial stress, this combined metabolic and proteostatic collapse is a characterized feature of THX6's mechanism.

Mitochondrial Dysfunction Lipid Metabolism Mechanism of Action

High-Impact Applications of THX6: Where Its Specific Properties Are Essential


Investigating Mechanisms of Acquired ONC201 Resistance

THX6 is the tool of choice for laboratories seeking to understand or overcome resistance to the clinical compound ONC201. Its potent cytotoxicity in the ONC201-resistant SU-DIPG-VI model (IC50 = 0.13 µM) [1] allows researchers to dissect resistance pathways that ONC201 cannot engage. Studies comparing the transcriptomic and proteomic responses of DIPG cells to THX6 versus ONC201 can pinpoint the molecular basis of resistance and identify new therapeutic vulnerabilities.

Target Validation Studies for hClpP with a Cleaner Chemical Probe

For experiments requiring rigorous on-target validation of hClpP, THX6 offers a superior profile compared to ONC201. Its lack of affinity for hD2R and minimal affinity for hD3R (Ki = 51.1 µM) [2] eliminates dopamine receptor antagonism as a confounding variable. This makes THX6 a cleaner, more reliable probe for linking mitochondrial protease activation directly to downstream phenotypes in vitro, thereby strengthening the confidence in hClpP as a target.

Comparative SAR Studies of Tetrahydropyridopyrimidindiones (THPPDs)

THX6 serves as a key benchmark within the tetrahydropyridopyrimidindione (THPPD) chemical series . Its balanced profile of moderate on-target potency (EC50 = 1.18 µM) [1] and high selectivity makes it an ideal reference compound for medicinal chemistry optimization campaigns. New derivatives can be directly compared against THX6 to assess whether chemical modifications successfully enhance potency while maintaining or improving its favorable off-target selectivity profile.

Dissecting Mitochondrial Dysfunction in Pediatric Brain Cancer

THX6 is specifically validated for use in DIPG research [1]. Its characterized mechanism—inducing a global mitochondrial collapse via combined lipidomic and proteomic dysregulation [1] [3]—makes it a valuable tool for exploring mitochondrial biology in the context of pediatric high-grade gliomas. It can be used to probe how mitochondrial energy homeostasis and quality control pathways contribute to tumor cell survival and to identify synthetic lethal interactions with other targeted agents.

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